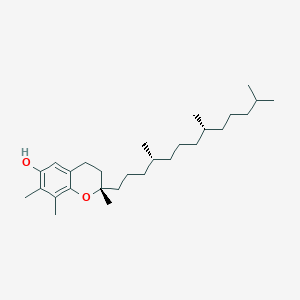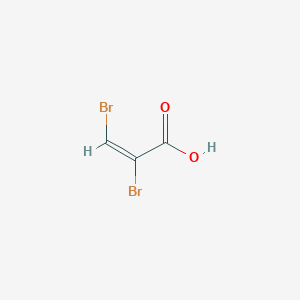
(E)-2,3-Dibromoacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In
Mécanisme D'action
(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which (E)-2,3-Dibromoacrylic acid inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
(E)-2,3-Dibromoacrylic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, (E)-2,3-Dibromoacrylic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of (E)-2,3-Dibromoacrylic acid analogs with improved potency and selectivity. Another area of interest is the exploration of (E)-2,3-Dibromoacrylic acid's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which (E)-2,3-Dibromoacrylic acid induces apoptosis and to identify other cellular targets of this compound.
Méthodes De Synthèse
(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of (E)-2,3-Dibromoacrylic acid and sodium bromide. The purity of the resulting (E)-2,3-Dibromoacrylic acid can be improved through recrystallization.
Applications De Recherche Scientifique
(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. (E)-2,3-Dibromoacrylic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
1578-72-9 |
|---|---|
Nom du produit |
(E)-2,3-Dibromoacrylic acid |
Formule moléculaire |
C3H2Br2O2 |
Poids moléculaire |
229.85 g/mol |
Nom IUPAC |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
Clé InChI |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(\C(=O)O)/Br)\Br |
SMILES |
C(=C(C(=O)O)Br)Br |
SMILES canonique |
C(=C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



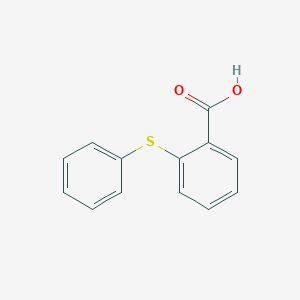
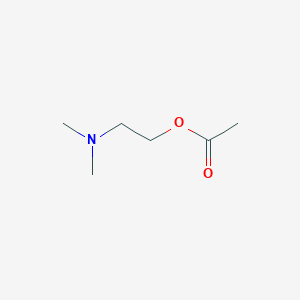
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
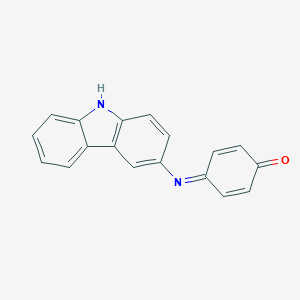

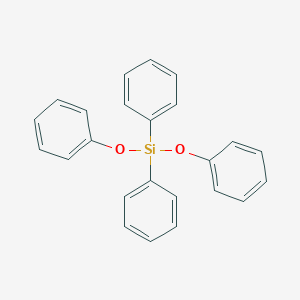

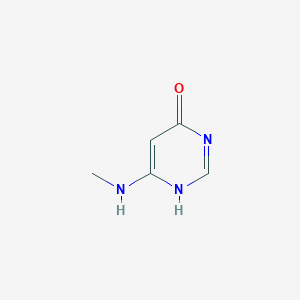
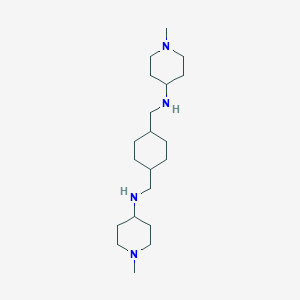
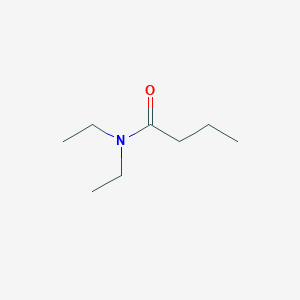

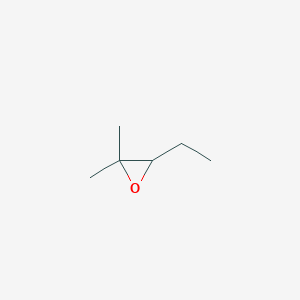
-](/img/structure/B72183.png)
